3-Bromo-5-chlorothiophene-2-boronic acid
Description
Properties
IUPAC Name |
(3-bromo-5-chlorothiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BBrClO2S/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKKJBLRDPTYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)Cl)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BBrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Boronic Acids in Modern Organic Synthesis
Boronic acids, characterized by the R–B(OH)₂ functional group, have become indispensable tools in contemporary organic synthesis. molecularcloud.org Their rise to prominence is largely attributed to their stability, generally low toxicity, and exceptional versatility as synthetic intermediates. nih.gov First synthesized in 1860, these organoboron compounds are now central to a wide array of chemical transformations. nih.gov
The most notable application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comnbinno.com This reaction's reliability and tolerance of diverse functional groups have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.com Boronic acids act as Lewis acids and can form reversible covalent complexes with molecules containing vicinal hydroxyl or amino groups, such as sugars and amino acids, a property leveraged in the development of chemical sensors and drug delivery systems. boronmolecular.comwikipedia.org Their ease of synthesis and purification further enhances their utility as versatile building blocks in research and industrial settings. nih.gov
Table 1: Key Reactions Involving Boronic Acids
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide to form a new carbon-carbon bond. boronmolecular.com |
| Chan-Lam Coupling | Copper-promoted formation of carbon-heteroatom (C-N, C-O, C-S) bonds using a boronic acid and an amine, alcohol, or thiol. |
| Liebeskind-Srogl Coupling | Palladium-catalyzed cross-coupling of a thioester with a boronic acid to synthesize ketones. molecularcloud.org |
| Petasis Reaction | A multi-component reaction involving a boronic acid, an amine, and a carbonyl compound to form α-amino acids. |
The Thiophene Core As a Privileged Heterocycle in Chemical Sciences
Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged" scaffold in chemical sciences, particularly in medicinal chemistry and materials science. chemicalbook.comingentaconnect.com Its structure is bioisosteric to benzene (B151609), meaning it has similar physicochemical properties, such as boiling point and aromaticity, which allows it to mimic the benzene ring in biological systems while offering distinct electronic characteristics. chemicalbook.comcognizancejournal.com
The thiophene nucleus is a core component in a multitude of biologically active compounds and commercially available drugs, demonstrating a wide range of therapeutic properties including antimicrobial, anti-inflammatory, anticancer, and antihypertensive activities. cognizancejournal.comnih.gov This broad pharmacological profile has made thiophene derivatives a major focus for medicinal chemists in the design and synthesis of novel therapeutic agents. nih.gov In materials science, the electron-rich nature of the thiophene ring makes it an excellent component for organic electronic materials, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. cognizancejournal.comnih.gov
Halogenation Effects on Thiophene Reactivity and Synthetic Utility
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the thiophene (B33073) ring significantly modifies its chemical reactivity and provides strategic handles for further molecular elaboration. Thiophene is highly susceptible to electrophilic halogenation, a reaction that can occur much more readily than with benzene (B151609). iust.ac.ir The position and nature of the halogen substituents direct subsequent functionalization.
Halogenated thiophenes are crucial precursors in a variety of cross-coupling reactions. The carbon-halogen bond serves as a reactive site for the formation of new bonds, most commonly carbon-carbon or carbon-heteroatom bonds, through metal-catalyzed reactions like the Suzuki-Miyaura, Stille, and Heck couplings. The differential reactivity of various halogens (I > Br > Cl) allows for selective, stepwise functionalization of poly-halogenated thiophenes, enabling the controlled and regioselective synthesis of complex, multi-substituted thiophene derivatives. jcu.edu.au This strategy is fundamental to building the intricate molecular architectures required for advanced materials and pharmaceuticals. jcu.edu.au For instance, a bromo-substituted position can be selectively coupled while a chloro-substituted position remains intact for a subsequent, different coupling reaction.
Overview of the Research Landscape for 3 Bromo 5 Chlorothiophene 2 Boronic Acid
Organometallic Approaches for C-B Bond Formation
Organometallic strategies are foundational in the synthesis of aryl and heteroaryl boronic acids. These methods typically involve the formation of a highly reactive organometallic intermediate from a halogenated precursor, which is then quenched with a boron electrophile.
Grignard Reagent Mediated Borylation Strategies
The formation of a Grignard reagent, an organomagnesium compound, followed by reaction with a trialkyl borate (B1201080) is a classic and widely used method for synthesizing boronic acids. mdpi.com This approach is particularly effective for creating aryl, alkenyl, and alkyl Grignard reagents through the insertion of magnesium metal into a carbon-halogen bond. ethz.ch
For the synthesis of thiophene boronic acids, a thienyl Grignard reagent is first prepared from a halogenated thiophene. This intermediate is then reacted with a boronic acid ester, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired thiophene boronic acid. The reactivity of the Grignard reagent allows for the formation of the C-B bond. This method has been successfully applied in the synthesis of various substituted thiophenes. rsc.orgresearchgate.net
| Reactant | Reagent | Product | Notes |
| Halogenated Thiophene | Mg, Trialkyl borate, H₃O⁺ | Thiophene Boronic Acid | Classic method for boronic acid synthesis. |
| 2,3,5-tribromothiophene | Ethyl bromide, Mg | 3-Bromothiophene (B43185) | Grignard entrainment method. orgsyn.org |
Lithium-Halogen Exchange Followed by Electrophilic Borylation
Lithium-halogen exchange is a powerful and rapid method for the preparation of organolithium reagents from organic halides. ethz.chharvard.eduprinceton.edu This reaction is particularly useful for creating C-nucleophiles from readily available C-halogen bonds and is often faster than competing reactions like proton transfer. harvard.edu The process typically involves treating an aryl or heteroaryl halide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures. ethz.chresearchgate.net The resulting organolithium species is then quenched with a boron electrophile, like triisopropyl borate, to form the boronic acid after acidic workup. researchgate.net
This methodology has been effectively used for the synthesis of various boronic acids. For instance, 3-lithiothiophene can be generated from 3-bromothiophene using n-butyllithium. alkalisci.com Similarly, deprotonation and lithium-bromine exchange in 3- or 5-bromothiophene-2-carboxylic acids with t-BuLi can form the corresponding lithiated dianions. nih.gov The choice of alkyllithium reagent and reaction conditions can be critical to prevent undesired side reactions. researchgate.net
| Starting Material | Reagent | Intermediate | Product |
| Aryl/Heteroaryl Halide | n-BuLi or t-BuLi | Aryl/Heteroaryl Lithium | Aryl/Heteroaryl Boronic Acid |
| 3-Bromothiophene | n-BuLi | 3-Lithiothiophene | 3-Thiopheneboronic acid |
| 3- or 5-Bromothiophene-2-carboxylic acid | t-BuLi | Lithiated dianion | Corresponding thiophene boronic acid |
Direct Borylation Strategies
Direct C-H borylation has emerged as a more atom-economical and efficient alternative to traditional organometallic methods. These reactions, often catalyzed by transition metals, allow for the direct conversion of a C-H bond to a C-B bond, bypassing the need for pre-functionalized starting materials.
Transition Metal-Catalyzed C-H Borylation (e.g., Iridium Catalysis)
Iridium-catalyzed C-H borylation has become a prominent method for the synthesis of aromatic and heteroaromatic organoboron compounds. researchgate.net This technique is highly efficient and tolerates a wide range of functional groups. nih.govnih.gov The typical catalytic system involves an iridium precursor and a borylating reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net
This methodology has been successfully applied to various substituted thiophenes, yielding poly-functionalized products in good to excellent yields. nih.govnih.gov The reaction exhibits high regioselectivity, particularly for 3- and 2,5-disubstituted thiophenes. nih.govnih.gov While iridium is a common catalyst, other transition metals have also been explored. For instance, a transition-metal-free approach using B-chlorocatecholborane as a Lewis acid to activate an alkyne has been developed for the synthesis of 3-borylated thiophenes. nih.govorganic-chemistry.org
| Substrate | Catalyst System | Borylating Reagent | Product |
| Substituted Thiophenes | Iridium complex | Bis(pinacolato)diboron | Poly-functionalized thiophene boronate esters |
| (Z)-organylthioenyne | None (B-chlorocatecholborane) | B-chlorocatecholborane | 3-Borylated thiophenes |
Regioselective Considerations in Thiophene Borylation
The regioselectivity of C-H borylation in thiophenes is influenced by a combination of steric and electronic factors. researchgate.netacs.org In iridium-catalyzed reactions, borylation of 2-substituted thiophenes generally shows excellent regioselectivity for the 5-position. nih.gov For 3-substituted thiophenes, both the 2- and 5-positions are accessible, with borylation at the 5-position typically favored in the absence of strong electronic effects. nih.gov
The regioselectivity can be finely tuned by the choice of catalyst and ligands. researchgate.net For example, in the borylation of 4,7-diarylbenzothiadiazoles, the use of BCl₃ can lead to ortho-regioselective installation of a BCl₂ group. rsc.org Understanding these directing effects is crucial for the synthesis of specific isomers of halogenated thiophene boronic acids.
Precursor Functionalization and Boronic Acid Formation
An alternative synthetic route involves the functionalization of a thiophene precursor followed by the introduction of the boronic acid group. This can be a multi-step process where halogenation or other functional group introductions precede the borylation step. For instance, a thiophene derivative can be selectively halogenated at a specific position, which then directs the subsequent borylation reaction.
This approach is exemplified by the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, where 2-methylthiophene (B1210033) is first brominated with N-bromosuccinamide (NBS) to yield 2-bromo-5-(bromomethyl)thiophene. nih.gov This intermediate can then undergo a Suzuki cross-coupling reaction with various aryl boronic acids. nih.gov Similarly, the synthesis of α-halogenated boronic esters can be achieved through methods like visible light-induced C-H bromination of benzyl (B1604629) boronic esters using NBS. organic-chemistry.org These strategies highlight the versatility of precursor functionalization in accessing a wide range of substituted boronic acids.
Synthesis from Halogenated Thiophene Precursors
A direct and common method for synthesizing thiophene boronic acids is the halogen-metal exchange of a halogenated thiophene, followed by quenching the resulting organometallic intermediate with a boron electrophile. This one-pot procedure is highly effective for introducing a boronic acid group at a specific position on the thiophene ring.
The synthesis of this compound typically starts from a tri-halogenated precursor, such as 2,3-dibromo-5-chlorothiophene (B3146602). The regioselectivity of the halogen-metal exchange is dictated by the relative reactivity of the halogens and their positions on the thiophene ring. The C-Br bond is more reactive than the C-Cl bond, and the α-position (C2) of the thiophene ring is more susceptible to lithiation than the β-position (C3). Consequently, treating 2,3-dibromo-5-chlorothiophene with a strong organolithium base, like n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C) results in a selective exchange of the bromine atom at the C2 position.
The resulting 2-lithio-3-bromo-5-chlorothiophene intermediate is then trapped by adding a boron electrophile, such as triisopropyl borate or trimethyl borate. This forms a boronate ester, which upon acidic workup (hydrolysis), yields the final this compound. The use of low temperatures is crucial to prevent side reactions, including potential rearrangements of the lithiated intermediate, sometimes referred to as "halogen dance" mechanisms. nih.gov
Below is a table summarizing the typical conditions for this synthetic approach.
| Step | Reagent | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| 1. Halogen-Metal Exchange | n-Butyllithium (n-BuLi) | Anhydrous Tetrahydrofuran (THF) or Diethyl ether | -78 °C | Regioselective formation of the 2-thienyllithium (B1198063) intermediate. |
| 2. Borylation | Triisopropyl borate [B(O-i-Pr)₃] or Trimethyl borate [B(OMe)₃] | Anhydrous Tetrahydrofuran (THF) or Diethyl ether | -78 °C to room temperature | Trapping of the organolithium species to form a boronate ester. |
| 3. Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | - | 0 °C to room temperature | Conversion of the boronate ester to the final boronic acid. |
Sequential Functionalization Approaches
For the synthesis of this compound, a possible sequential route could begin with 3-bromothiophene. orgsyn.orgscispace.com The synthesis would proceed through the following steps:
Chlorination: The first step would be the selective chlorination of 3-bromothiophene at the C5 position. Thiophene rings are highly reactive towards electrophilic halogenation. iust.ac.ir Reagents like N-chlorosuccinimide (NCS) can be used to install a chlorine atom, which preferentially adds to the α-position (C5) that is not already substituted. This would yield 3-bromo-2-chlorothiophene (B1270748) and 3-bromo-5-chlorothiophene, requiring separation of the desired isomer.
Directed Lithiation and Borylation: With 3-bromo-5-chlorothiophene in hand, the next step is the introduction of the boronic acid group at the C2 position. This can be achieved via directed ortho-metalation or halogen-metal exchange. However, direct deprotonation (lithiation) at the C2 position is facilitated by the directing effect of the sulfur atom and the activating effect of the adjacent halogens. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can selectively remove the proton at the C2 position. jcu.edu.au
Quenching and Hydrolysis: The resulting lithiated species is then quenched with a borate ester, followed by acidic hydrolysis, as described in the previous section, to yield the final product.
This stepwise approach allows for more flexibility and control over the placement of each substituent, although it may involve more synthetic steps and purification of intermediates.
The table below outlines a potential sequential synthesis pathway.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 3-Bromothiophene | N-Chlorosuccinimide (NCS) | 3-Bromo-5-chlorothiophene | Selective chlorination at the C5 position. |
| 2 | 3-Bromo-5-chlorothiophene | 1. Lithium diisopropylamide (LDA) 2. Triisopropyl borate | 3-Bromo-5-chlorothiophene-2-boronate ester | Directed lithiation at C2 followed by borylation. |
| 3 | 3-Bromo-5-chlorothiophene-2-boronate ester | Aqueous HCl | This compound | Hydrolysis to the final product. |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org For a substrate like this compound, the reaction proceeds via the boronic acid moiety, coupling with various aryl or heteroaryl halides. The catalytic cycle typically involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the boronate, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Optimization of Reaction Conditions: Ligands, Solvents, and Bases
The efficiency and yield of Suzuki-Miyaura couplings involving thiophene boronic acids are highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and base.
Ligands: The selection of the phosphine (B1218219) ligand coordinated to the palladium center is critical. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst, systems employing bulky, electron-rich phosphine ligands can offer superior performance, especially for challenging couplings. organic-chemistry.org These ligands facilitate the oxidative addition step and stabilize the palladium catalyst.
Bases: A base is essential for the activation of the boronic acid, facilitating the transmetalation step. organic-chemistry.org Inorganic bases are most common, with potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) being widely used. nih.govresearchgate.net The choice of base can influence the reaction rate and prevent side reactions such as protodeboronation, which is a known issue with heteroarylboronic acids. nih.gov
The following table summarizes typical conditions used for Suzuki-Miyaura reactions involving halogenated thiophene derivatives.
Regioselectivity and Chemoselectivity in Cross-Coupling of Di-halogenated Thiophenes
The concepts of regioselectivity and chemoselectivity are critical when dealing with polyfunctionalized molecules like this compound and its potential coupling partners.
Chemoselectivity: In the context of a Suzuki-Miyaura reaction where this compound acts as the nucleophile, the primary reaction occurs at the C-B bond, leaving the C-Br and C-Cl bonds intact for subsequent functionalization. This inherent chemoselectivity is a key feature of its synthetic utility.
When considering a di-halogenated thiophene as the electrophile, the chemoselectivity is dictated by the differing reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the oxidative addition step is I > Br > OTf > Cl. libretexts.orgnih.gov Therefore, in a molecule containing both a bromine and a chlorine atom, such as 2-bromo-5-chlorothiophene (B1265590), selective coupling at the more reactive C-Br position can be achieved under carefully controlled conditions. semanticscholar.org This allows for a stepwise approach to synthesis, where the C-Br bond is functionalized first, followed by a subsequent coupling at the less reactive C-Cl site. However, this selectivity can sometimes be influenced or even reversed by the choice of ligand. researchgate.net
Regioselectivity: In di-halogenated thiophenes, the position of the coupling is also influenced by electronic and steric factors. For instance, in studies involving 2,5-dibromo-3-alkylthiophenes, Suzuki coupling often occurs preferentially at the C5 position over the C2 position. nih.gov This selectivity is attributed to the electronic properties of the thiophene ring and steric hindrance from the adjacent alkyl group. nih.govrsc.org The ability to predict and control which halogen reacts first is crucial for the planned synthesis of complex substituted thiophenes.
Scope with Various Coupling Partners (e.g., Aryl Halides, Heteroaryl Halides)
Thiophene boronic acids are versatile coupling partners that react with a broad range of aryl and heteroaryl halides. The reaction tolerates a wide variety of functional groups on the coupling partner, making it a powerful method for synthesizing complex molecules. nih.gov
Successful couplings have been reported with:
Aryl Bromides and Chlorides: Thiophene boronic acids couple efficiently with various substituted aryl bromides. researchgate.net While aryl chlorides are less reactive, suitable catalyst systems, often employing bulky, electron-rich ligands, can facilitate their coupling. libretexts.org
Heteroaryl Halides: The coupling extends to a diverse array of heteroaryl halides, including those based on pyridine, pyrazine, and indole, which are common motifs in pharmaceuticals. nih.govrsc.orgnih.gov The electronic nature of the heteroaryl ring can influence reactivity, sometimes requiring tailored reaction conditions.
The following table illustrates the scope of the Suzuki-Miyaura reaction with thiophene boronic acids and various halide partners, showcasing typical yields.
Data compiled from various Suzuki-Miyaura coupling studies. nih.govunimib.it
Alternative Cross-Coupling Reactions Involving Thiophene Boronic Acids
Beyond the Suzuki-Miyaura reaction, thiophene boronic acids can participate in other mechanistically distinct cross-coupling transformations.
Thiol Ester-Boronic Acid Coupling for Ketone Synthesis
A significant development in cross-coupling chemistry is the palladium-catalyzed, copper-mediated reaction between thiol esters and boronic acids to synthesize ketones. organic-chemistry.org This reaction, developed by Liebeskind and Srogl, proceeds under neutral, non-basic conditions, which is a major advantage over traditional methods that require organometallic reagents sensitive to bases. organic-chemistry.orgacs.org
The key to this transformation is the use of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which facilitates the crucial transmetalation step. organic-chemistry.org The reaction is applicable to a wide array of aromatic and aliphatic thiol esters and boronic acids, including heteroaromatic variants, providing a general and efficient route to highly functionalized ketones. organic-chemistry.orgnih.gov While other organometallic partners like organoindium reagents have also been developed for this type of transformation, the use of boronic acids remains highly prevalent. nih.govacs.org
Thioalkyne-Boronic Acid Cross-Coupling
In a similar vein to the thiol ester coupling, a methodology for the synthesis of substituted alkynes via the cross-coupling of thioalkynes and boronic acids has been developed. This reaction also operates under mild, non-basic conditions, utilizing a palladium catalyst and a copper(I) carboxylate mediator like CuTC. acs.org
This process provides a valuable alternative to the more traditional Sonogashira coupling, especially for substrates that may be sensitive to the basic conditions or the use of terminal alkynes required in the Sonogashira reaction. The scope of the thioalkyne-boronic acid coupling is broad, accommodating various boronic acids (alkenyl, aryl, heteroaryl) and thioalkynes, leading to the efficient formation of both symmetrical and unsymmetrical alkynes. acs.org Other palladium-catalyzed methods for coupling terminal alkynes with arylboronic acids also exist, though they may operate under different, ligand-free conditions. nih.gov
Mechanistic Pathways in Boronic Acid Transmetalation
The transmetalation step in Suzuki-Miyaura cross-coupling reactions is a critical phase of the catalytic cycle, involving the transfer of the organic group from the boron atom to the palladium center. For this compound, this process is influenced by several factors, including the nature of the solvent, the base employed, and the electronic and steric properties of the thiophene ring. Two primary mechanistic pathways are widely debated for this transfer: the oxo-palladium pathway and the boronate pathway.
The Oxo-Palladium Pathway and Boronate Pathway
The boronate pathway involves the activation of the boronic acid by a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex, facilitating the transfer of the thiophenyl group to the palladium center. The formation of this boronate species is considered to enhance the nucleophilicity of the organic group, thereby accelerating the rate of transmetalation.
In contrast, the oxo-palladium pathway proposes that the base first reacts with the arylpalladium(II) halide complex to form a palladium-hydroxo or -alkoxo complex. This complex then interacts with the neutral, trigonal boronic acid. The Lewis acidity of the boronic acid facilitates the formation of a Pd-O-B linkage, which subsequently undergoes transmetalation. Studies have suggested that under conditions with weak bases and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with a boronic acid can be significantly faster than the reaction between a palladium halide complex and a boronate.
Recent research, including kinetic and computational studies, has provided evidence for both pathways, and the predominant mechanism can be influenced by the specific reaction conditions. For instance, the presence of phase-transfer catalysts in biphasic Suzuki-Miyaura reactions has been shown to shift the dominant transmetalation mechanism from the oxo-palladium to the boronate pathway by increasing the organic phase concentration of the boronate.
The general mechanistic schemes for both pathways are illustrated below:
Table 1: Comparison of Mechanistic Pathways in Transmetalation
| Feature | Oxo-Palladium Pathway | Boronate Pathway |
|---|---|---|
| Initial Base Interaction | Base reacts with the arylpalladium(II) halide complex. | Base reacts with the boronic acid. |
| Boron Species in Transmetalation | Neutral, trigonal boronic acid. | Tetracoordinate, anionic boronate. |
| Palladium Species in Transmetalation | Palladium-hydroxo or -alkoxo complex. | Arylpalladium(II) halide complex. |
| Key Intermediate | Intermediate with a Pd-O-B linkage formed from the palladium-hydroxo complex and boronic acid. | Intermediate with a Pd-O-B linkage formed from the arylpalladium(II) halide and boronate. |
| Favored Conditions | Often observed with weak bases and aqueous solvents. | Can be favored by strong bases or phase-transfer catalysts. |
Influence of Halogen Substituents on Reaction Mechanism
The electron-withdrawing nature of the bromo and chloro substituents can impact the transmetalation step in several ways:
Lewis Acidity of Boron: The inductive effect of the halogens increases the Lewis acidity of the boron atom in this compound. This enhanced acidity can facilitate the formation of the tetracoordinate boronate species, potentially favoring the boronate pathway .
Nucleophilicity of the Thienyl Group: Conversely, the electron-withdrawing halogens decrease the nucleophilicity of the thiophene ring. This could potentially slow down the rate of transmetalation, as the transfer of a less nucleophilic organic group to the palladium center would be less favorable.
Interaction with the Palladium Center: The electronic properties of the halogenated thiophene ring can influence the stability of the intermediates in both the oxo-palladium and boronate pathways. Computational studies on related systems have shown that electron-withdrawing groups can affect the energy barriers of the transition states during transmetalation.
Other Reactivity Profiles of this compound
Beyond its central role in Suzuki-Miyaura cross-coupling reactions, this compound exhibits a versatile reactivity profile, allowing for further synthetic transformations at both the boronic acid moiety and the halogenated thiophene ring.
Functional Group Interconversions of Boronic Acid Moiety
The boronic acid group is a versatile functional handle that can be converted into a variety of other functionalities. These transformations expand the synthetic utility of this compound beyond C-C bond formation.
Protodeborylation: Under certain conditions, the C-B bond can be cleaved and replaced with a C-H bond. This reaction can be promoted by acids, bases, or certain metal catalysts.
Oxidation to a Hydroxyl Group: Treatment of the boronic acid with an oxidizing agent, such as hydrogen peroxide under basic conditions, can replace the boronic acid group with a hydroxyl group, yielding a 3-bromo-5-chlorothiophen-2-ol.
Amination: The boronic acid can be converted to an amino group through reactions with aminating agents, such as hydroxylamine-O-sulfonic acid, or through copper-catalyzed processes.
Halogenation: The boronic acid moiety can be replaced by a halogen (e.g., iodine, bromine, or chlorine) using appropriate halogenating agents, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).
Table 2: Selected Functional Group Interconversions of the Boronic Acid Moiety
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Protodeborylation | Acid or Base | -H |
| Oxidation | H₂O₂, NaOH | -OH |
| Amination | H₂NOSO₃H or Cu catalyst | -NH₂ |
Halogen-Directed Reactivity in Thiophene Ring
The differential reactivity of the bromine and chlorine substituents on the thiophene ring allows for selective and sequential functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond. This difference in reactivity can be exploited to achieve chemoselective cross-coupling reactions.
For instance, under carefully controlled Suzuki-Miyaura conditions, it is often possible to selectively couple a partner to the more reactive 3-position (C-Br bond) while leaving the 5-position (C-Cl bond) intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of unsymmetrically substituted thiophenes.
The relative reactivity of the C-X bonds in palladium-catalyzed cross-coupling generally follows the order: C–I > C–Br > C–OTf > C–Cl.
Furthermore, the presence of halogens can direct metallation reactions. For example, in the presence of strong bases like lithium diisopropylamide (LDA), a phenomenon known as "halogen dance" can occur, where the halogen atom appears to migrate to a different position on the ring via a series of deprotonation and metal-halogen exchange steps. However, for 3-bromo-5-chlorothiophene, the more likely scenario under cross-coupling conditions is the selective oxidative addition at the C-Br bond.
Table 3: Reactivity of Halogen Substituents in Cross-Coupling Reactions
| Halogen | Position on Thiophene Ring | Relative Reactivity in Oxidative Addition | Potential for Selective Functionalization |
|---|---|---|---|
| Bromine | 3 | High | High (can be selectively reacted over chlorine) |
Construction of Complex Polyaromatic and Heterocyclic Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. This compound is an ideal building block for these reactions, enabling the synthesis of highly functionalized biaryls, polythiophenes, and other complex heterocyclic systems. These structures are fundamental to the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The boronic acid moiety at the C2 position can be selectively coupled with an aryl or heteroaryl halide, leaving the C3-bromo and C5-chloro positions intact for subsequent functionalization. This initial coupling step is typically carried out under mild palladium-catalyzed conditions. The resulting 2-aryl-3-bromo-5-chlorothiophene can then undergo a second Suzuki coupling at the more reactive C-Br bond, followed by a third coupling at the less reactive C-Cl bond, to generate precisely substituted polyaromatic systems.
Research has demonstrated the successful synthesis of 2,5-biaryl-3-hexylthiophenes from 2,5-dibromo-3-hexylthiophene, illustrating the utility of dihalogenated thiophenes in building complex scaffolds. By analogy, this compound can be used to construct unsymmetrical, multi-substituted thiophene derivatives. For instance, coupling the boronic acid with a partner like 4-iodotoluene, followed by coupling the bromo position with phenylboronic acid, and finally the chloro position with another boronic acid, would yield a complex, fully substituted thiophene ring integrated into a larger polyaromatic framework.
The synthesis of these scaffolds is crucial for tuning the electronic and photophysical properties of organic materials. The ability to introduce different aromatic groups at specific positions allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, bandgap, and molecular packing in the solid state.
Table 1: Representative Suzuki Cross-Coupling Reactions on Halogenated Thiophenes This table illustrates typical conditions for the functionalization of bromo- and chloro-substituted thiophenes, analogous to the potential reactions of this compound.
| Starting Material | Coupling Partner | Catalyst / Base | Solvent | Product | Yield (%) |
| 2-Bromo-5-chlorothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 2-(4-Methoxyphenyl)-5-chlorothiophene | ~85% |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 2-Bromo-5-phenyl-3-hexylthiophene | ~70-80% |
| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good |
Sequential and One-Pot Multicomponent Reactions
The distinct reactivity of the boronic acid, bromo, and chloro substituents on the thiophene ring makes this compound an excellent substrate for sequential and one-pot multicomponent reactions. This strategy allows for the rapid assembly of complex molecules from simple precursors in a single reaction vessel, which enhances efficiency by reducing the need for intermediate purification steps, saving time and resources.
A powerful application is the one-pot synthesis of unsymmetrically substituted bi-aryl or tri-aryl thiophenes. This is achieved by exploiting the differential reactivity of the C-B, C-Br, and C-Cl bonds under varying catalytic conditions. A typical sequence would involve:
Step 1 (Suzuki Coupling of Boronic Acid): Reaction of the boronic acid group with an aryl halide at a low temperature (e.g., room temperature to 60 °C).
Step 2 (Suzuki Coupling of Bromo Group): Addition of a second boronic acid and adjustment of the reaction conditions (e.g., increasing the temperature to ~90 °C) to selectively couple at the C-Br position. researchgate.net
Step 3 (Suzuki Coupling of Chloro Group): Introduction of a third boronic acid and further increasing the temperature (e.g., to 110 °C) or changing the catalyst/ligand system to facilitate the more challenging coupling at the C-Cl bond. nih.gov
This stepwise approach in a single pot enables the controlled and programmed synthesis of complex, non-symmetrical thiophene derivatives. Studies on the selective arylation of 2-bromo-5-chlorothiophene have established the feasibility of this methodology. nih.gov By carefully selecting the palladium catalyst, ligands, base, and temperature at each stage, chemists can precisely control which position on the thiophene ring reacts, leading to a high degree of molecular diversity from a single starting material.
Table 2: Hypothetical One-Pot Sequential Synthesis using this compound Based on established reactivity patterns of related compounds. researchgate.netnih.gov
| Step | Reactive Site | Reagent Added | Key Condition | Intermediate Product |
| 1 | C2-B(OH)₂ | Aryl Halide 1 (e.g., 4-Iodoanisole) | Pd catalyst, mild base, ~60 °C | 2-(4-Methoxyphenyl)-3-bromo-5-chlorothiophene |
| 2 | C3-Br | Arylboronic Acid 2 (e.g., Phenylboronic acid) | Additional base, ~90 °C | 2-(4-Methoxyphenyl)-3-phenyl-5-chlorothiophene |
| 3 | C5-Cl | Arylboronic Acid 3 (e.g., Naphthaleneboronic acid) | Fresh catalyst/ligand, ~110 °C | 2-(4-Methoxyphenyl)-3-phenyl-5-(naphthalen-1-yl)thiophene |
Stereoselective and Enantioselective Synthesis Utilizing Boronic Acid Intermediates
While boronic acids are versatile intermediates in various stereoselective and enantioselective transformations, a review of the scientific literature does not provide specific examples of this compound being utilized in such applications. Asymmetric syntheses involving boronic acids often rely on the creation of chiral centers, for example, through the enantioselective addition of allyl or propargyl boronic esters to aldehydes or through the asymmetric hydroboration of alkenes to form chiral secondary or tertiary boronic esters. acs.orgacs.org The aromatic and planar nature of the thiophene ring in this compound means it does not inherently possess a chiral center, and its primary utility lies in cross-coupling reactions to construct larger achiral or racemic aromatic systems.
Synthetic Utility of 3 Bromo 5 Chlorothiophene 2 Boronic Acid in Medicinal Chemistry Research
Building Block for the Synthesis of Pharmacologically Relevant Scaffolds
The inherent reactivity of 3-bromo-5-chlorothiophene-2-boronic acid makes it an ideal substrate for the construction of pharmacologically relevant scaffolds. The boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the thiophene (B33073) ring.
One notable application of this building block is in the synthesis of substituted bicyclic heteroaryl compounds that act as modulators of the Retinoic acid receptor-related orphan receptor c (RORc). RORc is a nuclear receptor that plays a crucial role in the regulation of immune responses and is a validated therapeutic target for autoimmune diseases. In the synthesis of these modulators, this compound is coupled with a suitable bicyclic heteroaryl partner via a Suzuki-Miyaura reaction to furnish the desired scaffold.
Another significant example of its utility is in the preparation of substituted N-(thien-2-yl)picolinamide derivatives, which have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a key signaling molecule in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which are central to the innate immune response. nih.gov Dysregulation of these pathways is implicated in various inflammatory and autoimmune disorders. The synthesis of these IRAK4 inhibitors involves the coupling of this compound with a picolinamide (B142947) derivative, highlighting the compound's importance in accessing novel chemical matter for this critical therapeutic target. nih.gov
| Target | Scaffold | Therapeutic Area |
| RORc | Substituted Bicyclic Heteroaryl | Autoimmune Diseases |
| IRAK4 | N-(thien-2-yl)picolinamide | Inflammatory Diseases |
Role in the Development of New Chemical Entities for Biological Study
The use of this compound extends beyond the creation of known pharmacophores to the development of entirely new chemical entities (NCEs) for biological investigation. Its multifunctional nature provides a platform for generating libraries of structurally diverse compounds, which can then be screened for activity against a wide array of biological targets.
In the context of RORc modulators, the bromine and chlorine atoms on the thiophene ring of the coupled product serve as additional points for diversification. These halogens can be further functionalized through various cross-coupling reactions, such as Sonogashira, Heck, or Buchwald-Hartwig amination, allowing for the systematic exploration of the chemical space around the core scaffold. This iterative approach to chemical synthesis is instrumental in establishing structure-activity relationships (SAR) and optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Similarly, in the development of IRAK4 inhibitors, the thiophene core derived from this compound can be decorated with a variety of substituents to probe the binding pocket of the enzyme. nih.gov The ability to fine-tune the electronic and steric properties of the molecule through modifications at the bromine and chlorine positions is crucial for achieving high affinity and selectivity for the target kinase. The resulting NCEs are invaluable tools for elucidating the biological roles of their targets and for validating new therapeutic concepts.
Table of Synthesized Biologically Active Compounds
| Compound Class | Biological Target | Key Synthetic Reaction |
|---|---|---|
| Substituted Bicyclic Heteroaryls | RORc | Suzuki-Miyaura Coupling |
Precursors for Heterocyclic Systems with Potential Bio-Relevance
Beyond its direct incorporation into drug candidates, this compound can also serve as a precursor for the synthesis of more complex heterocyclic systems with potential biological relevance. One such class of heterocycles is the thienopyrimidines, which are structural analogs of purines and have garnered significant attention in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-infective, and anti-inflammatory properties. nih.govresearchgate.netalliedacademies.org
The synthesis of thienopyrimidine scaffolds can be envisioned through a multi-step sequence starting from this compound. For instance, the boronic acid can be converted to an amino group at the 2-position of the thiophene ring. Subsequent reactions with appropriate reagents can then be employed to construct the fused pyrimidine (B1678525) ring. The bromine and chlorine atoms on the thiophene ring offer further opportunities for chemical modification, either before or after the formation of the thienopyrimidine core. This synthetic versatility allows for the generation of a diverse library of thienopyrimidine derivatives for biological screening.
The potential of thienopyrimidines as anticancer agents is particularly noteworthy, with several derivatives reported to inhibit key enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinases. researchgate.netdntb.gov.ua The development of novel thienopyrimidine-based therapeutics is an active area of research, and this compound represents a valuable starting material for accessing new chemical space within this important class of heterocycles.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Substituted Bicyclic Heteroaryl Compounds |
| N-(thien-2-yl)picolinamide Derivatives |
Contributions of 3 Bromo 5 Chlorothiophene 2 Boronic Acid to Materials Science and Polymer Chemistry
Monomer for the Synthesis of Conjugated Thiophene-Based Polymers
While thiophene-based boronic acids are commonly employed as monomers in cross-coupling polymerization reactions like the Suzuki-Miyaura coupling to create conjugated polymers, specific studies detailing the use of 3-Bromo-5-chlorothiophene-2-boronic acid for this purpose are not found in the reviewed literature. The structure of this molecule suggests it could potentially undergo polymerization. In a hypothetical Suzuki polycondensation, the boronic acid group at the 2-position would react with a halide on another monomer, and the bromo group at the 3-position could serve as a reactive site for chain growth, leaving a chloro-substituted thiophene (B33073) ring in the polymer backbone.
Regioregular Polymerization Strategies
There are no documented studies outlining specific regioregular polymerization strategies for this compound. Achieving regioregularity in polythiophenes is crucial for optimizing their electronic properties, and various methods like Grignard Metathesis (GRIM) polymerization and Catalyst-Transfer Polycondensation (CTP) have been developed for other thiophene monomers. However, the application of these techniques to this specific monomer has not been reported.
Control over Molecular Weight and Polydispersity
Control over molecular weight (the average size of the polymer chains) and polydispersity (the distribution of chain sizes) is fundamental in tailoring the performance of conjugated polymers. Techniques such as catalyst-transfer polymerization offer a "living" chain-growth mechanism that allows for precise control over these parameters. Despite the importance of this control, there is no available research that discusses methods for controlling the molecular weight and polydispersity of polymers synthesized specifically from this compound.
Applications in Organic Electronic Devices Research
The search for documented applications of polymers derived from this compound in organic electronic devices yielded no specific results. The performance of such devices is highly dependent on the chemical structure and material properties of the conjugated polymers used.
Organic Field-Effect Transistors (OFETs)
There are no available reports on the use of polymers synthesized from this compound as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). Research in this area typically includes detailed analysis of charge carrier mobility, on/off ratios, and threshold voltages, none of which have been published for polymers derived from this specific monomer.
Organic Solar Cells (OSCs)
No studies were found that investigate the use of polymers from this compound as either donor or acceptor materials in the active layer of Organic Solar Cells (OSCs). Consequently, there is no data on their photovoltaic performance, such as power conversion efficiency, open-circuit voltage, short-circuit current density, or fill factor.
Advanced Material Design through Thiophene Boronic Acid Derivatives
The strategic design of advanced materials often relies on the principle of molecular self-assembly and the incorporation of responsive chemical moieties. Boronic acids, in general, are recognized for their ability to form reversible covalent bonds with diols, a property that is extensively exploited in the development of sensors and dynamic materials. The presence of bromo and chloro substituents on the thiophene ring of this compound further allows for subsequent chemical modifications, such as cross-coupling reactions, to build more complex and functional structures.
Development of Chemical Sensors and Chemoresponsive Materials
The boronic acid group is a key functional group for the design of chemical sensors, particularly for the detection of saccharides and other diol-containing molecules. The interaction between the boronic acid and a diol results in the formation of a cyclic boronate ester, a reversible reaction that can be coupled to a signal transduction mechanism, such as a change in fluorescence or an electrochemical response.
While direct research findings specifically detailing the use of this compound in chemical sensors are not extensively documented, the principles of boronic acid-based sensing are well-established. Thiophene units are often incorporated into conjugated polymer backbones to facilitate charge transport and to tune the electronic and optical properties of the material. The combination of a thiophene ring with a boronic acid functional group provides a platform for creating sensors where the binding event at the boronic acid site modulates the properties of the entire conjugated system.
Table 1: Potential Sensing Mechanisms Involving Thiophene Boronic Acid Derivatives
| Sensing Mechanism | Analyte Type | Principle of Detection |
| Fluorescent Quenching/Enhancement | Saccharides, Dopamine | Binding of the analyte to the boronic acid alters the electronic properties of the thiophene fluorophore, leading to a change in fluorescence intensity. |
| Electrochemical Sensing | Glycoproteins, Metal Ions | The formation of a boronate ester or complexation with a Lewis base changes the redox potential of the material, which can be measured electrochemically. |
| Colorimetric Sensing | Hydrogen Peroxide, Fluoride Ions | A chemical reaction involving the boronic acid moiety and the analyte results in a visible color change of the material. |
Chemoresponsive materials are designed to undergo a physical or chemical change in response to a specific chemical stimulus. The reversible nature of the boronic acid-diol interaction makes it an ideal trigger for such systems. For instance, polymers incorporating this compound could potentially be designed to swell or shrink in the presence of certain sugars, leading to applications in controlled drug release or microfluidic devices.
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The unique structural features of this compound make it a candidate for the construction of well-defined supramolecular assemblies. The boronic acid group can participate in the formation of dynamic covalent bonds, while the thiophene ring can engage in π-π stacking interactions.
The halogen atoms on the thiophene ring can also be utilized in halogen bonding, a directional non-covalent interaction that can be used to control the assembly of molecules in the solid state or in solution. This multi-faceted interactivity allows for the design of complex, self-assembled structures such as molecular cages, polymers, and gels.
Table 2: Potential Supramolecular Structures Incorporating this compound
| Supramolecular Structure | Driving Interactions | Potential Applications |
| Self-Assembled Monolayers (SAMs) | Thiol-gold interaction, π-π stacking | Surface modification, molecular electronics |
| Covalent Organic Frameworks (COFs) | Boronate ester linkages | Gas storage, catalysis |
| Supramolecular Polymers | Hydrogen bonding, π-π stacking, Halogen bonding | Self-healing materials, responsive gels |
Computational Chemistry and Theoretical Studies of 3 Bromo 5 Chlorothiophene 2 Boronic Acid
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For 3-Bromo-5-chlorothiophene-2-boronic acid, DFT calculations would provide significant insights into its stability and reactivity.
The initial step in a computational study involves geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial as it forms the basis for all subsequent property calculations. Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high or low electron density, which are key to understanding its chemical behavior.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | 1.85 Å |
| Bond Length | C-Cl | 1.72 Å |
| Bond Length | C-B | 1.56 Å |
| Bond Angle | Br-C-C | 125° |
| Bond Angle | Cl-C-S | 123° |
| Dihedral Angle | C-C-S-C | ~0° (planar) |
Table 2: Predicted Frontier Orbital Energies for this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potentials. Red regions typically represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, an MESP map would likely show negative potential around the oxygen atoms of the boronic acid group and the sulfur atom of the thiophene (B33073) ring, with positive potential near the hydrogen atoms of the boronic acid and the boron atom.
Theoretical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as χ² / (2η).
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.
Table 3: Predicted Reactivity Descriptors for this compound (Hypothetical Data)
| Descriptor | Symbol | Predicted Value (eV) |
| Chemical Hardness | η | 2.65 |
| Electronegativity | χ | 3.85 |
| Electrophilicity Index | ω | 2.80 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is invaluable for elucidating reaction mechanisms. This compound is a key building block in Suzuki-Miyaura cross-coupling reactions. ntnu.noresearchgate.net Computational studies could model the entire catalytic cycle of such a reaction involving this specific boronic acid. This would involve calculating the energies of reactants, transition states, intermediates, and products for each step of the reaction (oxidative addition, transmetalation, and reductive elimination). By identifying the transition state with the highest energy, the rate-determining step of the reaction can be determined. Such studies provide deep insights into the reaction kinetics and can aid in the optimization of reaction conditions.
Emerging Trends and Prospective Research Directions for 3 Bromo 5 Chlorothiophene 2 Boronic Acid Chemistry
Catalyst Development for Enhanced Reactivity and Selectivity
The primary application of 3-bromo-5-chlorothiophene-2-boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. nih.gov A key challenge and area of active research is the development of catalysts that can selectively activate the C-Br versus the C-Cl bond. The inherent difference in reactivity between aryl bromides and chlorides allows for sequential couplings, but achieving high selectivity requires precisely controlled catalytic systems. nih.gov
Future research is directed towards:
Ligand Design: Synthesizing novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts. The goal is to create catalysts that operate at lower temperatures and catalyst loadings, while offering superior control over which halide engages in the oxidative addition step.
Palladium Nanoparticles: Investigating palladium nanoparticles as catalysts. These systems can offer different reactivity profiles and may provide enhanced activity for the more challenging C-Cl bond activation, allowing for a broader range of reaction conditions.
High-Throughput Screening: Employing high-throughput screening methods to rapidly evaluate a wide array of catalysts, ligands, and reaction conditions to identify optimal systems for specific transformations involving this compound.
Table 1: Catalyst Systems in Suzuki-Miyaura Coupling of Halothiophenes
| Catalyst | Typical Reaction | Key Advantage | Research Focus |
|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Commercially available and widely used. nih.gov | Improving selectivity in dihalogenated systems. |
| Pd-NHC Complexes | Selective C-Br Arylation | Higher stability and activity for C-Cl activation. | Fine-tuning ligand sterics/electronics for selectivity. |
| Palladium Nanoparticles | C-C Bond Formation | High surface area, potential for high activity. | Controlling particle size and stability. |
Sustainable Synthetic Methodologies (e.g., Aqueous Media, Metal-Free Approaches)
The principles of green chemistry are increasingly influencing synthetic route design. For reactions involving this compound, a major trend is the move away from traditional organic solvents towards more environmentally benign alternatives.
Aqueous Media: Research has shown that Suzuki-Miyaura reactions can be effectively performed in mixed aqueous solvent systems, such as 1,4-dioxane/water or toluene/water. nih.govmdpi.com The use of water not only reduces the environmental impact but can also enhance reaction rates. The choice of base and the solvent-to-water ratio are critical parameters for optimizing these reactions. nih.gov
Metal-Free Approaches: While challenging, a long-term goal is the development of metal-free coupling reactions. This could involve photo- or electrochemically-induced C-C bond formation, eliminating the need for palladium or other transition metals and their associated costs and toxicity concerns. Such approaches are still in their infancy for this class of compounds but represent a significant area for future exploration.
Expanding the Scope of Functionalization and Derivatization
Research is actively focused on leveraging the distinct reactivity of the three functional groups on this compound to create a diverse library of complex molecules.
Sequential Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds is exploited to perform sequential Suzuki-Miyaura couplings. Typically, the more reactive C-Br bond is coupled first with one arylboronic acid, followed by a second coupling at the C-Cl position with a different boronic acid, leading to unsymmetrical 2,5-diarylthiophenes. nih.gov This stepwise approach allows for the precise construction of complex molecular architectures.
Functionalization of the Boronic Acid Group: Beyond its use in coupling reactions, the boronic acid moiety itself is a target for transformation. For instance, it can be oxidized to a hydroxyl group (phenol) using reagents like hydrogen peroxide, providing a route to substituted thiophenols.
Other Coupling Reactions: Exploration of other cross-coupling reactions, such as Sonogashira (alkyne coupling), Buchwald-Hartwig (C-N and C-O bond formation), and Heck couplings, at the halide positions will further expand the range of accessible derivatives. This diversification is crucial for synthesizing molecules with tailored electronic and biological properties.
Novel Applications in Interdisciplinary Scientific Research
The derivatives of this compound are promising candidates for applications in materials science and medicinal chemistry.
Materials Science: Thiophene-based compounds are fundamental components of conjugated polymers used in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgossila.com The ability to synthesize unsymmetrical 2,5-diarylthiophenes from this compound allows for precise tuning of the electronic bandgap and charge transport properties of these materials. ossila.com Future work will focus on incorporating these tailored building blocks into new high-performance polymers for next-generation electronic devices.
Medicinal Chemistry: Boronic acids are a privileged class of compounds in drug discovery, famously exemplified by the proteasome inhibitor bortezomib. nih.govnih.gov The boronic acid group can form reversible covalent bonds with serine proteases and other enzyme targets. Thiophene (B33073) moieties are also known to possess a wide range of biological activities, including antibacterial and antioxidant properties. nih.govmdpi.com The combination of a boronic acid and a substituted thiophene ring makes derivatives of this compound attractive targets for screening as potential enzyme inhibitors, for example, in anticancer or antibacterial drug discovery programs. nih.gov
Table 2: Potential Interdisciplinary Applications of Derivatives
| Field | Application | Rationale | Prospective Research Direction |
|---|---|---|---|
| Materials Science | Organic Electronics (OPVs, OLEDs) | Thiophene core is a key component of conductive polymers. rsc.org | Synthesis of novel polymers with tuned optoelectronic properties. |
| Medicinal Chemistry | Enzyme Inhibition (e.g., Anticancer) | Boronic acids act as protease inhibitors; thiophenes have known bioactivity. nih.govnih.gov | Design and synthesis of targeted inhibitors for specific enzymes. |
| Medicinal Chemistry | Antibacterial Agents | Thiophene derivatives have shown antibacterial efficacy. nih.govmdpi.com | Screening of derivative libraries against pathogenic bacteria. |
| Chemical Biology | Chemical Sensors | Boronic acids can bind to diols, such as those in saccharides. | Development of fluorescent sensors for biological analytes. |
Q & A
Synthetic Optimization: Substituent Effects on Cross-Coupling Efficiency
Q: How do the bromine and chlorine substituents influence reaction efficiency in Suzuki-Miyaura couplings, and what strategies mitigate steric or electronic challenges? A: The bromine (electron-withdrawing) and chlorine (moderately electron-withdrawing) substituents on the thiophene ring impact both electronic and steric environments. Bromine at the 3-position enhances oxidative addition with Pd catalysts but may increase steric hindrance, while chlorine at the 5-position reduces electron density, slowing transmetallation. To optimize yields:
- Catalyst selection: Use Pd(PPh₃)₄ for sterically hindered substrates or Pd(dppf)Cl₂ for electron-deficient systems .
- Solvent/base systems: Polar aprotic solvents (THF/dioxane) with K₂CO₃ or CsF improve boronic acid stability and facilitate base-assisted transmetallation .
- Temperature: Elevated temperatures (80–100°C) mitigate steric effects but may require inert atmospheres to prevent boronic acid oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
